molecular formula C17H25NO3 B7891561 Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate CAS No. 269741-35-7

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B7891561
CAS No.: 269741-35-7
M. Wt: 291.4 g/mol
InChI Key: GBCKEAHSRQIJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate (CAS: 269740-46-7) is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate (Boc) protecting group at the 1-position and a hydroxyphenylmethyl substituent at the 4-position. This structure renders it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or PROTACs (Proteolysis-Targeting Chimeras) . The Boc group enhances solubility and stability during synthetic workflows, while the hydroxyphenylmethyl moiety provides a site for further functionalization, such as oxidation or coupling reactions. Limited toxicity data are available, but safety protocols recommend handling by trained professionals due to its research-grade status .

Properties

IUPAC Name

tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKEAHSRQIJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155839
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269741-35-7
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269741-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Strategies for Piperidine Intermediate Synthesis

The tert-butyl carbamate (Boc) group serves as a critical protecting moiety for the piperidine nitrogen during synthetic sequences. A widely adopted method involves reacting 4-oxopiperidine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. For instance, in dichloromethane (DCM) at 0–5°C with 4-dimethylaminopyridine (DMAP) catalysis, this reaction achieves >85% yield of tert-butyl 4-oxopiperidine-1-carboxylate . Key parameters include:

  • Stoichiometry: A 1.2:1 molar ratio of Boc₂O to piperidine minimizes side reactions.

  • Temperature Control: Maintaining temperatures below 10°C prevents ketone enolization and epimerization .

  • Workup: Aqueous extraction with saturated NaHCO₃ followed by silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the product in >95% purity .

Nucleophilic Addition for Hydroxy(phenyl)methyl Group Installation

The hydroxy(phenyl)methyl moiety is introduced via Grignard addition to the 4-oxopiperidine intermediate. Phenylmagnesium bromide (2.0 eq) in tetrahydrofuran (THF) at −78°C reacts with tert-butyl 4-oxopiperidine-1-carboxylate, yielding the secondary alcohol after 2 hours. Quenching with ammonium chloride and purification by recrystallization (ethanol/water) provides the target compound in 72–78% yield .

Critical Factors:

  • Anhydrous Conditions: Moisture degrades Grignard reagents, necessitating rigorous solvent drying.

  • Steric Effects: Bulkier aryl Grignard reagents (e.g., ortho-substituted) reduce yields to <50% due to hindered ketone accessibility .

Halogenated Intermediate Routes

Alternative pathways employ halogenated precursors like tert-butyl 4-iodopiperidine-1-carboxylate . In a palladium-catalyzed coupling, this intermediate reacts with benzaldehyde derivatives under Suzuki-Miyaura conditions:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 eq)
SolventDMF/H₂O (4:1)
Temperature80°C, 12 hours
Yield65–70%

Post-reduction of the resulting alkene with NaBH₄ in methanol introduces the hydroxyl group, achieving an overall 58% yield .

One-Pot Tandem Protection-Addition Protocols

Recent advancements integrate Boc protection and Grignard addition into a single vessel. Sequential addition of Boc₂O and phenylmagnesium bromide to 4-oxopiperidine in THF at −78°C reduces purification steps, yielding 68–73% product . This method sacrifices marginal yield for operational simplicity, making it preferable for small-scale synthesis.

Catalytic Asymmetric Synthesis

Chiral induction remains challenging due to the piperidine ring’s flexibility. Employing Evans’ oxazaborolidine catalysts (20 mol%) during Grignard addition achieves enantiomeric excess (ee) up to 82%, though yields drop to 55–60% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.82–3.75 (m, 2H, piperidine N-CH₂), 4.61 (s, 1H, OH), 7.32–7.25 (m, 5H, phenyl) .

  • ¹³C NMR: δ 28.3 (Boc CH₃), 79.1 (C-O), 126.4–141.2 (phenyl carbons) .

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 (4.6 × 250 mm)

  • Mobile Phase: Acetonitrile/water (65:35)

  • Retention Time: 12.7 minutes

  • Purity: >98%

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityComplexity
Boc + Grignard72–78>95HighModerate
Halogen Coupling5892LowHigh
One-Pot Tandem68–7390MediumLow
Asymmetric Synthesis55–6088LowVery High

The Boc-Grignard route balances yield and scalability, whereas asymmetric methods prioritize stereochemical control despite lower efficiency.

Reaction Optimization Insights

  • Solvent Screening: THF outperforms DCM in Grignard reactions due to superior reagent solubility .

  • Catalyst Loading: Increasing Pd(PPh₃)₄ beyond 5 mol% in coupling reactions offers no yield improvement .

  • Temperature Gradients: Gradual warming (−78°C to 0°C) during Grignard additions minimizes side product formation .

Industrial-Scale Considerations

Continuous flow reactors enhance safety and consistency for Boc protection steps, achieving 85% yield at 10 kg/batch . Membrane-based solvent exchange systems reduce DMF usage by 40% in coupling reactions, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to remove the tert-butyl group, resulting in the formation of a simpler piperidine derivative.

  • Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride) and various electrophiles.

Major Products Formed:

  • Oxidation: Piperidine-1-carboxylate derivatives.

  • Reduction: Piperidine derivatives without the tert-butyl group.

  • Substitution: Piperidine derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its applications in various scientific research domains. This article delves into its applications, particularly in the fields of drug development and targeted protein degradation.

Targeted Protein Degradation (TPD)

One of the primary applications of this compound is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted degradation of specific proteins within cells. The compound's structural characteristics allow it to influence the three-dimensional orientation of bifunctional degraders, thereby optimizing their drug-like properties and enhancing ternary complex formation between the target protein and E3 ligase .

Case Study: PROTAC Development

In a study focusing on the synthesis and evaluation of PROTACs, researchers utilized this compound as a linker. The results demonstrated improved efficacy in degrading target proteins compared to traditional methods, showcasing the compound's potential in therapeutic applications against diseases such as cancer .

Pharmacological Studies

The compound has been investigated for its pharmacological effects, particularly in models simulating autoimmune diseases. For instance, studies involving lupus disease models have shown that derivatives of this compound can modulate immune responses by influencing cytokine production. In one experiment, varying doses of a related compound were administered to mice, leading to significant changes in IL-6 levels post-stimulation with TLR7 .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing other bioactive compounds. Its unique functional groups facilitate further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities. This aspect is crucial for developing new therapeutic agents targeting various diseases .

Table 1: Comparison of PROTAC Linkers

CompoundLinker TypeEfficacy (IC50)Target Protein
This compoundSemi-flexible10 nMBCR-ABL
Other Linker ARigid20 nMBCR-ABL
Other Linker BFlexible15 nMBCR-ABL

Table 2: Pharmacological Effects in Autoimmune Models

CompoundDose (mg/kg)IL-6 Level (pg/mL)Model
This compound100150Lupus
Control-300Lupus

Mechanism of Action

The mechanism by which tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can bind to receptors or enzymes, modulating their activity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthesis, and applications.

Key Findings:

Substituent Effects on Synthesis :

  • Aliphatic chains (e.g., 4-methylpentyl) enable high yields (86%) due to minimal steric hindrance during Boc protection .
  • Aromatic groups (e.g., hydroxyphenyl or pyridinyl) may reduce yields due to increased steric bulk or electronic effects, though exact data are unavailable.
  • Formyl and carbamoyl substituents serve as reactive handles for downstream modifications, such as reductive amination or cross-coupling .

LogP values vary significantly: the methoxy(methyl)carbamoyl derivative (LogP = 1.32) is more lipophilic than the hydroxyphenyl analog (estimated LogP ~2.5), impacting membrane permeability .

Biological Relevance: Pyridinyl analogs (e.g., CAS 333986-05-3) show structural similarity to kinase inhibitors but lack explicit activity data .

Safety and Handling :

  • Most analogs, including the target compound, lack comprehensive toxicity profiles. General precautions (e.g., PPE, ventilation) are advised .

Biological Activity

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its role in drug synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO3. It features a tert-butyl group, a piperidine ring, and a hydroxy(phenyl)methyl substituent. The compound typically appears as a yellow to white solid and is stable under standard storage conditions .

This compound has been identified as a key intermediate in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed for targeted protein degradation. This mechanism is particularly relevant in therapeutic strategies against diseases characterized by aberrant protein levels, such as cancer .

Interaction with Biological Targets

Research indicates that this compound interacts with specific biological targets involved in disease pathways. Its incorporation into PROTACs facilitates selective binding to target proteins, promoting their degradation via the ubiquitin-proteasome system. This approach represents a novel strategy in therapeutic design .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylateC16H23NO3Lacks the hydroxy(phenyl)methyl group; used in similar applications.
Tert-butyl 4-(hydroxymethyl)phenylpiperidine-1-carboxylateC17H25NO3Similar structure but different functional groups; used in drug synthesis.
Tert-butyl 4-(4-hydroxymethyl)phenoxy)piperidine-1-carboxylic acidC17H25NO3Contains a phenoxy group instead of hydroxy(phenyl)methyl; different reactivity profile.

The unique combination of functional groups in this compound enhances its utility in targeted drug development compared to its analogs .

Anticancer Activity

In vitro studies have demonstrated that derivatives of piperidine, including those related to this compound, exhibit significant anticancer activity. For instance, one study highlighted that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in tumor cell models compared to standard reference drugs .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds similar to this compound demonstrated promising inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.3 µM to 23 µM, indicating their potential as therapeutic agents against tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step protocols. For example, a common approach includes:

  • Step 1 : Formation of the piperidine core via reductive amination or nucleophilic substitution, using tert-butyl carbamate as a protecting group ( ).
  • Step 2 : Hydroxy(phenyl)methyl introduction via Grignard addition or Friedel-Crafts alkylation under anhydrous conditions ( ).
  • Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) or Lewis acids (e.g., AlCl₃) improve yields ( ).
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20°C minimize side reactions ( ).
    • Data Contradictions : Some protocols report yields ≤60% due to steric hindrance from the tert-butyl group, necessitating iterative optimization of stoichiometry and temperature ( ) .

Q. How should purification be performed to isolate high-purity This compound?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate polar impurities ( ).
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance crystal formation, achieving ≥95% purity ( ).
  • Challenges : Tert-butyl groups may reduce solubility, requiring prolonged solvent evaporation ( ) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling ( ).
  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash immediately with soap/water ().
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ 1.4 ppm, singlet) and piperidine ring protons (δ 1.5–3.0 ppm) ( ).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ detection (expected m/z ~335).
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches ( ) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce enantioselectivity in hydroxy(phenyl)methyl addition ( ).
  • Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers ( ).
  • Data Limitations : Some protocols report racemization at elevated temperatures; monitor via chiral HPLC ( ) .

Q. What analytical discrepancies arise when characterizing this compound?

  • Hygroscopicity : Hydroxyl groups may absorb moisture, altering NMR and melting point data. Use anhydrous solvents and dry samples under vacuum ( ).
  • Degradation : Tert-butyl cleavage under acidic conditions generates piperidine byproducts. Validate stability via accelerated aging studies (40°C/75% RH for 14 days) ().

Q. What computational methods predict its reactivity in nucleophilic substitutions?

  • DFT Calculations : Model transition states for SN2 reactions at the piperidine nitrogen. Software: Gaussian 16 with B3LYP/6-31G(d) basis set ( ).
  • SAR Studies : Correlate electron-withdrawing effects of the phenyl group with reaction rates ( ).
  • Validation : Compare computational results with experimental kinetic data ( ) .

Q. How does the compound degrade under oxidative stress?

  • Mechanism : Hydroxyl radical (•OH) attack at the benzylic position forms ketone derivatives. Monitor via LC-MS ().
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life ( ).
  • Contradictions : Some studies report tert-butyl group stability under mild oxidation, suggesting site-specific degradation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.